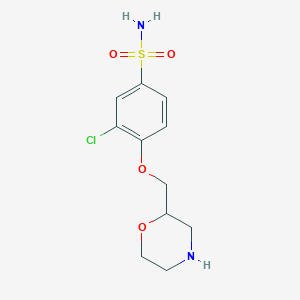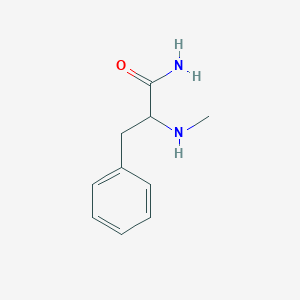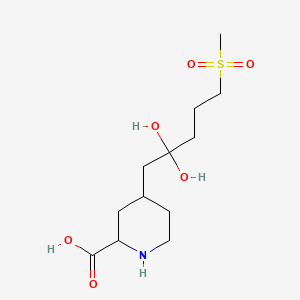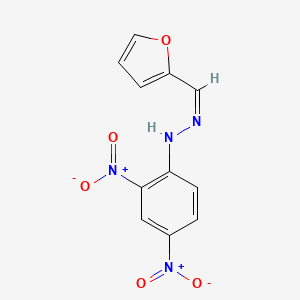
2-Furaldehyde, (2,4-dinitrophenyl)hydrazone (6CI,7CI,8CI); 2-Furancarboxaldehyde, (2,4-dinitrophenyl)hydrazone (9CI); Furfural 2,4-dinitrophenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone is a chemical compound formed by the reaction of 2-furaldehyde (also known as furfural) with 2,4-dinitrophenylhydrazine. This compound is often used in organic chemistry for the identification and characterization of aldehydes and ketones due to its ability to form stable hydrazones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone involves a condensation reaction between 2-furaldehyde and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, such as methanol with sulfuric acid, to facilitate the formation of the hydrazone. The reaction can be summarized as follows:
2-Furaldehyde+2,4-Dinitrophenylhydrazine→(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone+Water
Industrial Production Methods
Industrial production of (E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the original aldehyde or ketone.
Substitution: The hydrazone group can participate in substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original aldehyde or ketone.
Reduction: The original aldehyde or ketone.
Substitution: Substituted hydrazones with different functional groups.
Aplicaciones Científicas De Investigación
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent for the identification and characterization of aldehydes and ketones.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of (E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone involves the formation of a stable hydrazone linkage between the aldehyde or ketone and the hydrazine derivative. This linkage is highly stable and resistant to hydrolysis, making it useful for analytical and synthetic purposes. The molecular targets and pathways involved include the carbonyl group of the aldehyde or ketone and the hydrazine moiety.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone: Known for its stability and ease of formation.
Benzaldehyde, (2,4-Dinitrophenyl)hydrazone: Similar in structure but derived from benzaldehyde.
Acetone, (2,4-Dinitrophenyl)hydrazone: Formed from acetone and 2,4-dinitrophenylhydrazine.
Uniqueness
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone is unique due to its furan ring structure, which imparts distinct chemical properties and reactivity compared to other hydrazones. The presence of the furan ring enhances its stability and makes it a valuable reagent in organic synthesis and analytical chemistry.
Propiedades
Fórmula molecular |
C11H8N4O5 |
|---|---|
Peso molecular |
276.20 g/mol |
Nombre IUPAC |
N-[(Z)-furan-2-ylmethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C11H8N4O5/c16-14(17)8-3-4-10(11(6-8)15(18)19)13-12-7-9-2-1-5-20-9/h1-7,13H/b12-7- |
Clave InChI |
JLMSXDMAAIAPCZ-GHXNOFRVSA-N |
SMILES isomérico |
C1=COC(=C1)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=COC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
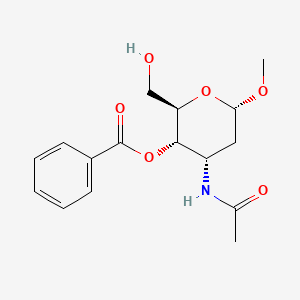
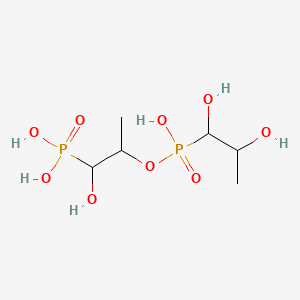
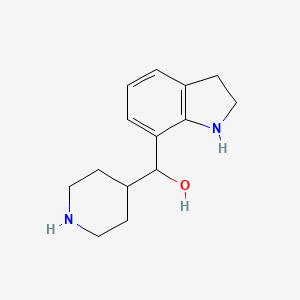

![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)


